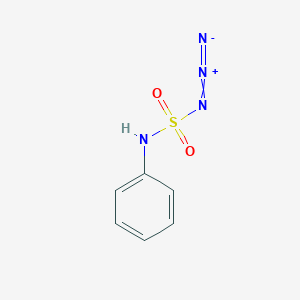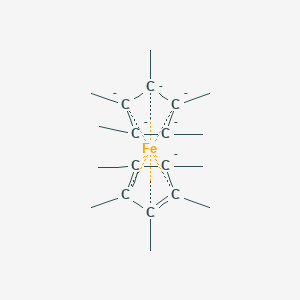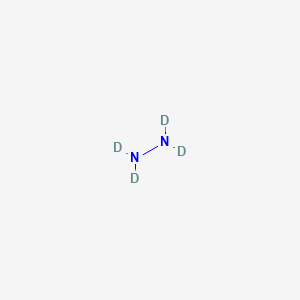
Ammonium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium azide (NH4N3) is a chemical compound that is commonly used in scientific research due to its explosive properties. It is a white crystalline solid that is highly sensitive to heat, shock, and friction. Ammonium azide is a potent explosive that can be used as a primary explosive or as a detonator. Despite its dangerous nature, it has several applications in the field of scientific research.
Mécanisme D'action
Ammonium azide decomposes rapidly when exposed to heat or friction, releasing nitrogen gas (N2) and hydrogen gas (H2). The decomposition reaction is highly exothermic and can lead to explosive reactions. The mechanism of action of ammonium azide is based on its explosive properties.
Effets Biochimiques Et Physiologiques
Ammonium azide is not used in biochemical or physiological research due to its explosive properties. It is highly toxic and can cause severe harm if ingested or inhaled. It can cause respiratory distress, convulsions, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium azide has several advantages in laboratory experiments due to its explosive properties. It can be used to initiate explosive reactions in a controlled manner, making it useful in explosives research. However, its highly sensitive nature makes it difficult to handle and requires careful handling to avoid accidental explosions.
List of
Orientations Futures
1. Development of safer explosive reagents for use in scientific research.
2. Investigation of the explosive properties of other nitrogen-containing compounds.
3. Development of new methods for the synthesis of ammonium azide.
4. Investigation of the mechanism of action of ammonium azide.
5. Development of new applications for ammonium azide in scientific research.
Méthodes De Synthèse
Ammonium azide can be synthesized by reacting sodium azide (NaN3) with ammonium sulfate ((NH4)2SO4) in water. The reaction produces ammonium azide and sodium sulfate (Na2SO4). The process is highly exothermic and requires careful handling.
Applications De Recherche Scientifique
Ammonium azide is commonly used in scientific research as an explosive reagent for various purposes. It is used to initiate explosions in explosives research, as well as in the development of detonators. It is also used in the synthesis of other nitrogen-containing compounds.
Propriétés
Numéro CAS |
12164-94-2 |
|---|---|
Nom du produit |
Ammonium azide |
Formule moléculaire |
NH4N3 H4N4 |
Poids moléculaire |
60.06 g/mol |
Nom IUPAC |
azanium;azide |
InChI |
InChI=1S/N3.H3N/c1-3-2;/h;1H3/q-1;/p+1 |
Clé InChI |
UAZDIGCOBKKMPU-UHFFFAOYSA-O |
SMILES |
[NH4+].[N-]=[N+]=[N-] |
SMILES canonique |
[NH4+].[N-]=[N+]=[N-] |
Synonymes |
ammonium azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















